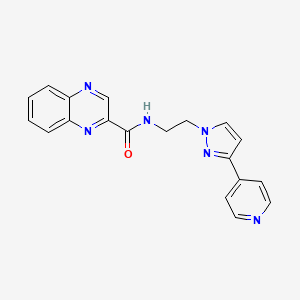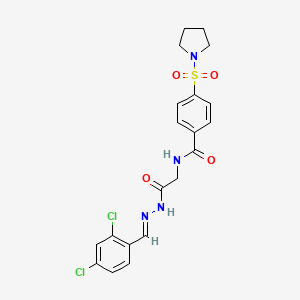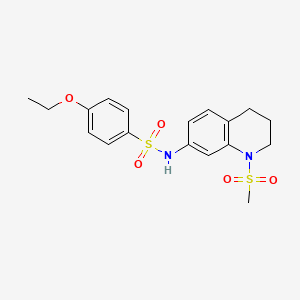![molecular formula C22H15N3O4S B2491098 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-65-8](/img/structure/B2491098.png)
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthetic pathway for ICA-105574 involves the condensation of 4-phenoxyphenylamine with 3-nitrobenzoyl chloride, followed by cyclization with thiosemicarbazide. The resulting compound is a thiazole derivative with a benzamide moiety .
Molecular Structure Analysis
The molecular formula of ICA-105574 is C19H14N2O4 , and its molecular weight is 334.33 g/mol . The compound features a thiazole ring, a nitro group, and a phenoxyphenyl substituent. The precise arrangement of atoms can be visualized through its chemical structure .
Chemical Reactions Analysis
ICA-105574 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. It achieves this by removing hERG channel inactivation, leading to increased channel activity. The compound shifts the midpoint of the voltage-dependence of inactivation by more than 180 mV, from −86 to +96 mV. Additionally, it produces hyperpolarizing shifts in the voltage-dependence of channel activation and slows channel deactivation. In isolated guinea pig ventricular cardiac myocytes, ICA-105574 shortens action potential duration, which can be prevented by preincubation with E-4031 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Thiazole derivatives, similar in structure to 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been reported for their antimicrobial and antifungal properties. Studies have found that certain thiazole derivatives exhibit significant activity against various bacterial and fungal strains. These compounds are particularly effective against gram-positive and gram-negative species, including Bacillus subtilis, S. pyogenes, Pseudomonas aeruginosa, Escherichia coli, and antifungal agents like Candida albicans and Aspergillus niger (Chawla, 2016).
Anticancer Activity
- Research on thiazole derivatives has also highlighted their potential in anticancer applications. Specific thiazole compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some derivatives have shown promising results, exhibiting higher anticancer activities than reference drugs in certain cases (Ravinaik et al., 2021).
Antiprotozoal Activity
- Another area of interest is the application of thiazole derivatives in antiprotozoal therapy. For instance, certain nitro-thiazole analogs have demonstrated effectiveness against Giardia lamblia, a protozoal parasite, showing potential as giardicidal agents. These compounds have also exhibited favorable pharmacokinetic profiles, suggesting their potential in treating infections caused by intestinal and systemic parasites (Valladares-Méndez et al., 2014).
Corrosion Inhibition
- Thiazole derivatives have also been studied for their role in corrosion inhibition. Specific compounds have shown effectiveness in preventing the acidic corrosion of mild steel. These inhibitors work by adsorbing on the metal surface and increasing the energy barrier against corrosive dissolution, which could be particularly useful in industrial applications (Mishra et al., 2018).
Polymer Synthesis
- In the field of polymer science, thiazole-based compounds have been utilized in the synthesis of novel poly(amide-imide)s. These polymers, containing thiazole moieties, are optically active and have potential applications in various high-performance materials (Mallakpour & Ahmadizadegan, 2013).
Mecanismo De Acción
Target of Action
The primary target of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as ICA-105574, is the human ether-à-go-go-related gene (hERG) potassium channel . This channel plays a crucial role in shaping the cardiac action potential and influences its duration .
Mode of Action
ICA-105574 is a potent and efficacious hERG channel activator with a unique mechanism of action . It potentiates hERG channel activity by removing hERG channel inactivation . This compound shifts the midpoint of the voltage-dependence of inactivation by >180 mV from −86 to +96 mV . In addition to the effects on inactivation, greater concentrations of ICA-105574 produced comparatively small hyperpolarizing shifts in the voltage-dependence of channel activation and a 2-fold slowing of channel deactivation .
Biochemical Pathways
The activation of hERG channels by ICA-105574 affects the cardiac action potential . This can lead to a shortening of action potential duration , which could have significant effects on cardiac function.
Result of Action
The primary result of ICA-105574’s action is the potentiation of hERG channel activity . This leads to a significant shortening of the cardiac action potential duration , which could potentially affect the rhythm and rate of heart contractions.
Action Environment
Environmental factors such as light, moisture, and temperature can influence the action, efficacy, and stability of ICA-105574 . Therefore, it is crucial to store and handle this compound under appropriate conditions to ensure its effectiveness.
Propiedades
IUPAC Name |
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUBSPAXYWJIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)



![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)